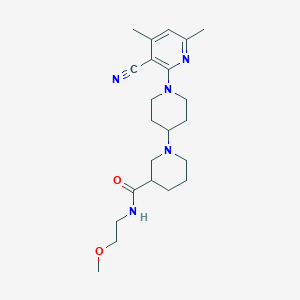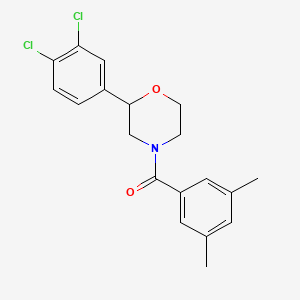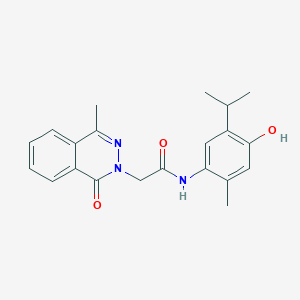![molecular formula C18H19FN2O5S B5317196 4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5317196.png)
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide, also known as GW 501516 or Endurobol, is a synthetic drug that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance.
Mécanisme D'action
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as in mitochondrial biogenesis and oxidative metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, as well as an increase in mitochondrial biogenesis and oxidative metabolism. This results in an improvement in lipid and glucose metabolism, as well as an increase in endurance performance.
Biochemical and Physiological Effects:
This compound 501516 has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance. In animal studies, it has been shown to increase fatty acid oxidation and improve insulin sensitivity. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. In human studies, it has been found to increase endurance performance and improve lipid and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 has several advantages for lab experiments. It has a high affinity for PPARδ and is highly selective, which means that it does not interact with other receptors in the body. It is also stable and can be easily administered to animals or humans. However, there are also some limitations to its use. It has been found to cause cancer in animal studies, although this has not been observed in human studies. It is also a banned substance in sports due to its performance-enhancing effects.
Orientations Futures
There are several future directions for research on 4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is its potential use in the treatment of cardiovascular diseases. There is also interest in its potential use as a performance-enhancing drug, although this is controversial due to its banned status in sports. Further research is needed to fully understand the benefits and risks of this compound 501516.
Méthodes De Synthèse
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 was first synthesized in 1992 by a team of researchers at GlaxoSmithKline (GSK) as part of a program to develop PPARδ agonists. The synthesis method involves the reaction of 4-fluorobenzylamine with 2-methoxy-5-(4-morpholinylsulfonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reductive amination reaction with benzaldehyde to yield this compound 501516.
Applications De Recherche Scientifique
4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide 501516 has been extensively studied for its potential use in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases. It has been found to have beneficial effects on lipid and glucose metabolism, as well as on endurance performance. In animal studies, this compound 501516 has been shown to increase fatty acid oxidation and improve insulin sensitivity. It has also been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Propriétés
IUPAC Name |
4-fluoro-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-15(27(23,24)21-8-10-26-11-9-21)12-16(17)20-18(22)13-2-4-14(19)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYYPZKYUOTGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)


![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![1-[(4-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5317152.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)

![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5317201.png)
![6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5317209.png)